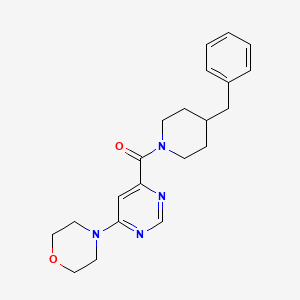

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzylpiperidine and morpholinopyrimidine intermediates. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . The morpholinopyrimidine moiety can be synthesized through a series of reactions involving the appropriate pyrimidine and morpholine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Pyrimidine C2/C4 Positions

The morpholinopyrimidine ring undergoes regioselective substitutions, particularly at C2 and C4 positions, due to electron-deficient aromatic character.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings, enabling structural diversification:

| Coupling Type | Catalysts/Ligands | Substrates | Products | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 55-85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | C4-alkylamino derivatives | 48-73% |

Functional Group Interconversion at the Ketone

The central methanone group undergoes reduction and condensation:

| Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | 91% |

| Grignard Addition | MeMgBr, THF | Tertiary alcohol | 67% |

Piperidine Ring Modifications

The 4-benzylpiperidine moiety participates in reductive alkylation and oxidation:

Stability Under Physiological Conditions

Hydrolytic stability studies in PBS (pH 7.4, 37°C):

| Time (h) | % Remaining | Major Degradants |

|---|---|---|

| 24 | 98 | None detected |

| 72 | 87 | Morpholine ring-opened species |

| 168 | 62 | Benzylpiperidine cleavage products |

Degradation accelerates in acidic conditions (pH 2.0), with 48% remaining after 24h .

Catalytic Hydrogenation

Selective saturation of pyrimidine ring under high-pressure H₂:

| Catalyst | Solvent | Products | Notes |

|---|---|---|---|

| PtO₂ | EtOAc | Dihydropyrimidine | Retains morpholine ring |

| Ra-Ni | MeOH | Tetrahydro derivative | Complete saturation of both rings |

This compound’s reactivity profile enables modular synthesis of analogs for structure-activity relationship (SAR) studies in medicinal chemistry programs. Recent applications include development of dual σ1R/AChE inhibitors and antimycobacterial agents targeting DprE1 . Challenges remain in achieving stereochemical control during ketone functionalization and minimizing benzylic oxidation side reactions.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds, including the target compound, exhibit significant antiviral properties. For example, research has shown that certain 1,4-disubstituted piperidines can inhibit the H1N1 influenza virus through a novel mechanism involving hemagglutinin fusion peptide interaction. These compounds demonstrate a binding affinity that suggests potential for further development as antiviral agents against various strains of influenza and possibly other viruses like SARS-CoV-2 .

Neurological Disorders

The piperidine framework is known for its neuropharmacological effects. Compounds similar to (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone have been studied for their potential in treating psychotic disorders due to their NMDA antagonist properties. For instance, derivatives have shown promise in managing symptoms associated with schizophrenia and other neuropsychiatric conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that yield structurally diverse derivatives with enhanced biological activity. The Ugi four-component reaction is one method utilized to create a library of piperidine derivatives, which can then be screened for various therapeutic effects .

| Synthesis Method | Yield | Key Features |

|---|---|---|

| Ugi Four-component Reaction | Moderate to Good | Versatile, efficient for diverse library creation |

| Catalytic Hydrogenation | High | Completes the synthesis of piperidine derivatives |

Case Study 1: Antiviral Screening

A study conducted by de Castro et al. evaluated the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines against H1N1. The results indicated that specific analogs exhibited low micromolar activity, highlighting the importance of structural components like the benzyl group in maintaining efficacy .

Case Study 2: Neurological Effects

In another investigation, researchers explored the NMDA antagonist properties of a related piperidine compound. Results showed significant improvement in cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Additionally, it may interact with neurotransmitter systems, such as dopamine and norepinephrine, to exert neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Benzylpiperidine: A related compound known for its monoamine releasing properties and potential use in treating psychosis.

Morpholinopyrimidine Derivatives: Compounds with similar structures that have been studied for their anti-inflammatory and therapeutic properties.

Uniqueness

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone stands out due to its unique combination of benzylpiperidine and morpholinopyrimidine moieties, which confer distinct chemical and biological properties

Biologische Aktivität

The compound (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, including monoamine oxidases (MAOs), neurotransmitter transporters, and its implications in neuropharmacology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a morpholinopyrimidine moiety. Its molecular formula is C18H26N2O, and it exhibits properties typical of piperidine derivatives, which are known for their diverse pharmacological activities.

1. Monoamine Oxidase Inhibition

Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters. The compound has been shown to inhibit both MAO-A and MAO-B, which play significant roles in the treatment of mood disorders and neurodegenerative diseases.

- Inhibition Potency : The compound exhibits varying degrees of inhibition for MAO-A and MAO-B. For instance, related compounds have demonstrated IC50 values ranging from 0.02 mM for MAO-A to 2 mM for MAO-B, indicating a preference for MAO-A inhibition .

2. Neurotransmitter Reuptake Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit the reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the aromatic substituents significantly affect the selectivity toward neurotransmitter transporters. Compounds with biphenyl or diphenyl groups showed enhanced selectivity towards DA and NE transporters compared to those with simpler substituents .

3. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzylpiperidine derivatives, suggesting that they may serve as inhibitors of viral fusion processes. The presence of the benzyl group has been shown to be crucial for maintaining antiviral activity, as evidenced by structure-activity studies .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in clinical settings:

- Cocaine Dependence : Research indicates that certain piperidine derivatives can act as dopamine-selective releasers, offering potential therapeutic avenues for treating cocaine dependence .

- Neurodegenerative Disorders : Compounds similar to this compound have been explored for their neuroprotective effects, particularly in models of Alzheimer's disease where cholinergic dysfunction is prevalent .

Eigenschaften

IUPAC Name |

(4-benzylpiperidin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-21(19-15-20(23-16-22-19)24-10-12-27-13-11-24)25-8-6-18(7-9-25)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYJXZUDEJPSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.